Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo-triazole core fused with a piperidine moiety and a substituted phenyl group. Its structure combines electron-rich aromatic systems (3-methoxyphenyl) with a polar hydroxythiazolo-triazole scaffold, which may enhance binding interactions in biological systems or material applications.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-3-28-19(26)13-7-9-23(10-8-13)16(14-5-4-6-15(11-14)27-2)17-18(25)24-20(29-17)21-12-22-24/h4-6,11-13,16,25H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMQCVDSCLBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions
Cyclization Reaction: The initial step involves the cyclization of a thiazole derivative with a triazole precursor under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent, such as toluene or ethanol, at elevated temperatures.
Substitution Reaction: The next step involves the substitution of the hydrogen atom on the thiazolo[3,2-b][1,2,4]triazole ring with a methoxyphenyl group. This can be achieved using a methoxyphenyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Esterification: The final step is the esterification of the piperidine carboxylic acid with ethanol to form the ethyl ester. This reaction is typically carried out using an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazolo[3,2-b][1,2,4]triazole ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The 3-methoxyphenyl group in the target compound donates electron density via the methoxy substituent, enhancing resonance stabilization compared to the electron-withdrawing 3-fluorophenyl group in . The hydroxythiazolo-triazole core exhibits tautomerism (enol-keto equilibrium), which is absent in pyrazole-based analogues .
Steric and Conformational Differences: Replacing piperidine with piperazine (as in ) introduces an additional nitrogen, increasing basicity and altering hydrogen-bonding patterns. The ethoxymethyleneamino group in introduces conformational rigidity due to restricted rotation, unlike the flexible 3-methoxyphenyl group in the target compound.
Synthetic Accessibility: Thiazolo-triazole derivatives often require multi-step cyclization (e.g., using sodium acetate in ethanol for thiadiazole formation ), whereas pyrazole analogues are synthesized via simpler azide-alkyne cycloadditions .
Spectroscopic and Crystallographic Comparisons
NMR Analysis:
- Chemical Shifts : The hydroxythiazolo-triazole proton (6-OH) in the target compound is expected to resonate at δ ~10–12 ppm (broad singlet), distinct from the δ ~8.5–9.5 ppm range for pyrazole NH protons . Substituent-induced deshielding is evident in fluorinated analogues (e.g., 3-fluorophenyl in causes upfield shifts in adjacent protons) .
- C–H⋯O/N Interactions : Intramolecular hydrogen bonds in stabilize planar conformations, whereas thiazolo-triazole derivatives exhibit more variable packing due to OH⋯N interactions .
Crystallographic Data:
- The target compound’s piperidine ring likely adopts a chair conformation, as seen in similar esters (e.g., ). Piperazine derivatives (e.g., ) may display boat conformations due to steric strain.
- Software tools like SHELXL and ORTEP-3 are critical for refining such structures, particularly for resolving disorder in flexible substituents.
Biological Activity
Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate (CAS Number: 868220-57-9) is a complex organic compound notable for its potential biological activities. This compound features a thiazolo-triazole moiety, a piperidine ring, and a methoxyphenyl group, which collectively suggest diverse pharmacological properties. This article explores the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 476.5 g/mol. The structural complexity arises from the presence of multiple functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O6S |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 868220-57-9 |
Antimicrobial Activity
Research indicates that compounds with thiazole and triazole structures exhibit significant antimicrobial properties. A study focusing on similar derivatives demonstrated that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The specific activity of this compound against M. tuberculosis remains to be fully elucidated but suggests potential as an anti-tuberculosis agent.
Anticancer Properties
The piperidine derivatives are known for their anticancer properties. A comparative analysis of related compounds indicated that modifications in the aromatic substituents can enhance cytotoxicity against cancer cell lines. For instance, the introduction of methoxy groups has been correlated with improved efficacy in inhibiting cancer cell proliferation . this compound may exhibit similar benefits due to its structural features.
The proposed mechanism of action for compounds containing thiazole and triazole involves the inhibition of key enzymes or pathways in microbial and cancer cells. For example, studies have shown that these compounds can interfere with nucleic acid synthesis and disrupt cellular metabolism . The specific interactions of this compound with target proteins remain to be characterized but are essential for understanding its biological effects.
Case Studies
Several case studies have been conducted on related compounds to assess their biological activities:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Cytotoxicity Assays : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) revealed that certain piperidine derivatives led to significant reductions in cell viability at concentrations as low as 10 µM.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution profiles for thiazole-containing compounds, suggesting good bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
